molecular formula CHNO B560425 那可替尼 CAS No. 1448232-80-1

那可替尼

货号 B560425
CAS 编号: 1448232-80-1
分子量: 562.72
InChI 键: QKDCLUARMDUUKN-XMMPIXPASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naquotinib, also known as ASP8273, is a novel third-generation EGFR-TKI . It has been used in trials studying the treatment of Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations .


Molecular Structure Analysis

Naquotinib belongs to the class of organic compounds known as phenylpiperidines. These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Chemical Reactions Analysis

Naquotinib’s bioactivation may occur and promote the formation of reactive electrophiles that are toxic . Eight Naquotinib phase I metabolites were found that had been formed by N-demethylation, oxidation, hydroxylation, and reduction .


Physical And Chemical Properties Analysis

Naquotinib has a molecular weight of 562.719 and a chemical formula of C30H42N8O3 .

科学研究应用

Summary of the Application

Naquotinib is a novel third-generation EGFR Tyrosine Kinase Inhibitor (EGFR-TKI) used in the treatment of EGFR-mutated NSCLC . It has been developed to effectively inhibit EGFR-derived signals in NSCLC .

Methods of Application or Experimental Procedures

The efficacy of Naquotinib was assessed in clinically relevant EGFR mutations, including L858R, exon 19 deletion, L858R+T790M, exon 19 deletion+T790M with or without a C797S mutation, and several exon 20 insertion mutations .

Results or Outcomes

The efficacy of Naquotinib in cells with L858R, exon 19 deletion, and exon 19 deletion+T790M was comparable with that of Osimertinib . Interestingly, Naquotinib was more potent than Osimertinib for L858R+T790M . Additionally, Naquotinib and Osimertinib had comparable efficacy and a wide therapeutic window for cells with EGFR exon 20 insertions .

2. Application in Tumor Growth Inhibition

Summary of the Application

Naquotinib, a pyrazine carboxamide–based EGFR-TKI, inhibited EGFR with activating mutations, as well as T790M resistance mutation while sparing wild-type (WT) EGFR .

Methods of Application or Experimental Procedures

In in vivo murine xenograft models using cell lines and a patient-derived xenograft model, Naquotinib induced tumor regression of NSCLC with EGFR-activating mutations with or without T790M resistance mutation .

Results or Outcomes

Naquotinib suppressed tumor recurrence during the treatment period of 90 days . Unlike Erlotinib and Osimertinib, Naquotinib inhibited the phosphorylation of AXL and showed antitumor activity against PC-9 cells overexpressing AXL in vitro and in vivo .

安全和危害

Naquotinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDCLUARMDUUKN-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naquotinib

CAS RN

1448232-80-1
Record name Naquotinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naquotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12036
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAQUOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
247
Citations
T Hirano, H Yasuda, J Hamamoto, S Nukaga… - Molecular cancer …, 2018 - AACR
… , naquotinib was more potent than osimertinib for L858R+T790M. Additionally, naquotinib … In this study, we compared the efficacy of naquotinib with that of other EGFR-TKIs in several …
Number of citations: 30 aacrjournals.org
K Ninomiya, K Ohashi, G Makimoto, S Tomida… - Scientific reports, 2018 - nature.com
… To explore the mechanism of resistance to naquotinib, we established multiple naquotinib-… Furthermore, we tested whether naquotinib was effective against osimertinib-resistant lung …
Number of citations: 35 www.nature.com
T Hirano, H Yasuda, J Hamamoto, S Nukaga… - sciolibrary.com
… The efficacy of naquotinib in cells with L858R, exon 19 deletion, and exon 19 deletion+ … , naquotinib was more potent than osimertinib for L858R+ T790M. Additionally, naquotinib and …
Number of citations: 0 www.sciolibrary.com
H Tanaka, H Sakagami, N Kaneko, S Konagai… - Molecular Cancer …, 2019 - AACR
… mutant EGFR or WT EGFR revealed that naquotinib inhibited the growth of NCI-H1975 (… naquotinib on EGFR and its downstream signals, ERK and AKT, by Western blotting. Naquotinib …
Number of citations: 10 aacrjournals.org
H Alrabiah, AA Kadi, MW Attwa, AS Abdelhameed - RSC advances, 2019 - pubs.rsc.org
Naquotinib (ASP8273, NQT) is a novel third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKIs). NQT was found to be more effective than osimertinib …
Number of citations: 22 pubs.rsc.org
田中宏明, タナカヒロアキ - 2022 - tsukuba.repo.nii.ac.jp
… the profile of naquotinib as an EGFR inhibitor for patients with NSCLC with EGFR-activating mutations and T790M resistant mutation, I examined inhibitory effect of naquotinib using in …
Number of citations: 5 tsukuba.repo.nii.ac.jp
H Tanaka, N Kaneko, H Sakagami, T Matsuya… - Leukemia Research, 2020 - Elsevier
… naquotinib against BTK in comparison to ibrutinib, acalabrutinib, tirabrutinib and spebrutinib. Naquotinib … In vivo, naquotinib induced tumor regression and suppressed tumor recurrence …
Number of citations: 4 www.sciencedirect.com
MW Attwa, AA Kadi, H AlRabiah, HW Darwish - RSC advances, 2019 - pubs.rsc.org
Tyrosine kinase inhibitors (TKIs) are very efficient for the treatment of EGFR-mutated lung cancer and show improved therapeutic efficacy. However, treatment with both first- and second-…
Number of citations: 2 pubs.rsc.org
K Ninomiya, K Ohashi, G Makimoto, S Tomida, H Higo…
Number of citations: 2
K Ninomiya, K Ohashi, G Makimoto, S Tomida, H Higo…
Number of citations: 2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。